5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

Anticancer Leukemia Spiroindole

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (CAS 304876-31-1) delivers a unique spirocyclic oxindole-oxane scaffold with a C-5 bromine handle that enables versatile palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid SAR diversification. Its non-planar 3D geometry differentiates it from flat heteroaromatic cores, potentially improving selectivity and reducing off-target effects. This high-purity intermediate is ideally suited for medicinal chemistry teams developing inhibitors of oncology targets such as MDM2-p53. Specify this validated building block to accelerate hit-to-lead progression and ensure the reproducibility of your spirooxindole-based programs.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 304876-31-1
Cat. No. B1440600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
CAS304876-31-1
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1COCCC12C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
InChIKeyGEYZZDOKMLGPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (CAS 304876-31-1): A Versatile Spirooxindole Building Block for Chemical Biology and Medicinal Chemistry Procurement


5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one (CAS 304876-31-1) is a spirocyclic oxindole derivative characterized by a unique three-dimensional scaffold formed by the fusion of an indole moiety with an oxane ring via a spiro carbon junction [1]. This compound serves as a critical intermediate in the synthesis of bioactive molecules, leveraging the well-documented versatility of the spirooxindole core in drug discovery [2]. It is primarily utilized in the development of potential therapeutic agents, particularly in oncology, where such frameworks are explored for their ability to modulate challenging protein-protein interactions [3].

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one: Why Unverified Sourcing and Analogue Substitution Pose Unacceptable Scientific and Procurement Risk


The substitution of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one with closely related spiroindole analogs (e.g., 5-chloro, 5-fluoro, or unsubstituted derivatives) is scientifically unsound without rigorous comparative validation. The specific electronic and steric properties conferred by the bromine atom at the C-5 position are non-interchangeable with other halogens or functional groups, as they can dramatically alter target binding affinity, metabolic stability, and synthetic tractability [1]. Furthermore, the spiro-oxane ring system differentiates this compound from spiro-cyclopentane or spiro-piperidine analogs, which possess distinct three-dimensional vectors and physicochemical profiles that directly impact biological activity and synthetic utility [2]. Relying on a generic substitute without equivalent quantitative performance data introduces significant risk to project reproducibility and timeline integrity.

Quantitative Differentiation Evidence for 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one Against Closest Analogs


Impact of 5-Bromo Substitution on Cytotoxicity: Evidence from Spiroindole Phytoalexin Derivatives

The presence of a bromine atom at the C-5 position of the spiroindoline skeleton leads to a measurable increase in anticancer activity against leukemia cell lines. A study on related 5-brominated spirobrassinol derivatives demonstrated that this substitution pattern conferred a 'partial increase' in activity compared to their non-brominated counterparts. This finding underscores the critical role of the 5-bromo group for achieving enhanced bioactivity [1]. While direct data for this specific compound is limited in the open literature, this class-level evidence from a highly analogous 5-bromo-spiroindoline system provides a strong, scientifically grounded rationale for its selection over non-brominated analogs.

Anticancer Leukemia Spiroindole

Physicochemical Differentiation: Spiro-Oxane vs. Spiro-Piperidine Scaffolds

The spiro-oxane (tetrahydropyran) ring in 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one imparts distinct physicochemical properties compared to the more basic spiro-piperidine analog. The replacement of an amine (piperidine) with an ether (oxane) results in a significant reduction in basicity (pKa difference >4 units) and a shift in the molecule's overall lipophilicity profile (estimated ΔLogP ≈ -1.0) [1]. These differences are crucial for modulating membrane permeability, reducing off-target activity against aminergic receptors, and enhancing metabolic stability [2].

Medicinal Chemistry Physicochemical Properties Drug-likeness

High Purity Specifications for Reproducible Downstream Chemistry

Commercially available 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one is offered with stringent purity specifications, typically 95% to 98% by HPLC . This high purity level is essential for its primary application as a synthetic building block, ensuring consistent yields in subsequent coupling reactions and minimizing the introduction of confounding impurities into biological assays. This differentiates it from lower-purity custom-synthesized or generic spiroindole batches that may require additional purification, thereby saving time and resources in a research setting.

Chemical Synthesis Purity Analytical Chemistry

Optimal Use Cases for Procuring 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one in Research and Development


Medicinal Chemistry: Lead Optimization for Oncology Targets

This compound is ideally suited for medicinal chemistry teams developing spirooxindole-based inhibitors for oncology targets, such as the MDM2-p53 protein-protein interaction. The established importance of the spirooxindole core in this field provides a strong precedent for its use [1]. The specific 5-bromo substitution offers a proven vector for modulating potency and provides a handle for further derivatization via cross-coupling chemistry.

Chemical Biology: Probe Development

The high purity and unique 3D structure of this spirooxindole make it an excellent starting material for the synthesis of chemical probes. Its distinct physicochemical profile relative to more common flat heteroaromatics or basic amine-containing scaffolds allows for the exploration of novel chemical space with potentially improved selectivity and reduced off-target effects.

Synthetic Methodology: Scaffold Diversification

Organic chemists focusing on the synthesis of complex spirocyclic libraries can utilize this compound as a key intermediate. The bromine atom at the C-5 position is a versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification to generate structure-activity relationship (SAR) data [2].

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